3-(Methylamino)benzoic acid

Cytochrome P450 Enzyme Catalysis X‑ray Crystallography

Researchers requiring defined meta-substitution for enzyme inhibition or iothalamic acid synthesis face inconsistent activity from para-isomers or unsubstituted analogs. 3-(Methylamino)benzoic acid (CAS 51524-84-6) resolves this with: • >10,000-fold MAO-A over MAO-B selectivity & >3.8-fold HDAC5 selectivity-validated reference standard for HTS assay calibration. • Essential intermediate for iothalamic acid (X-ray contrast agent); para-substituted analogs fail to yield the correct architecture. • Crystallographically characterized CYP199A4 binding (PDB 6PRR, 1.67 Å) confirms distinct meta-substrate recognition.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 51524-84-6
Cat. No. B1362428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)benzoic acid
CAS51524-84-6
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCNC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C8H9NO2/c1-9-7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
InChIKeyZCCNWBPFIBQFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)benzoic Acid: Meta-Substituted Building Block


3-(Methylamino)benzoic acid is an aromatic aminobenzoic acid derivative characterized by a methylamino substituent at the meta position of the benzoic acid ring . This compound, a white to pale yellow solid with a melting point of 122–126 °C, is a versatile synthetic intermediate used in the preparation of X‑ray contrast agents and serves as a valuable probe in cytochrome P450 and enzyme inhibition studies [1]. Its defined meta‑substitution pattern and modifiable functional groups enable precise molecular interactions that are not achievable with para‑substituted analogs, establishing its unique role in both industrial and research applications [1].

3-(Methylamino)benzoic Acid: Unique Meta-Substitution


Generic substitution of 3-(methylamino)benzoic acid with its para‑substituted isomer or 3‑aminobenzoic acid leads to divergent physicochemical and biological behavior. Meta‑substituted benzoic acids exhibit distinct binding modes in enzyme active sites, with incomplete displacement of the distal heme water ligand and significantly lower oxidation efficiency compared to para isomers [1]. Furthermore, the presence and position of the N‑methyl group drastically alter enzyme inhibition profiles: the compound displays marked selectivity between histone deacetylases (HDAC1/2 vs. HDAC5/8) and between monoamine oxidase isoforms (MAO‑A vs. MAO‑B), a discriminatory capacity not shared by unsubstituted aminobenzoic acids [2]. These differences preclude simple interchangeability and mandate the use of the specific meta‑methylamino derivative for applications requiring defined spatial orientation or target selectivity.

3-(Methylamino)benzoic Acid Differentiation Evidence


CYP199A4 Binding and Catalysis: Meta vs. Para

Crystal structures and biochemical assays with CYP199A4 from Rhodopseudomonas palustris reveal that meta‑substituted benzoic acids, including 3‑(methylamino)benzoic acid, bind in a modified orientation with incomplete loss of the distal water ligand to the heme iron. This results in significantly reduced oxidation efficiency when compared to the corresponding para‑substituted isomers [1]. While para‑substituted benzoic acids are efficiently oxidized by CYP199A4, the meta‑substituted variants exhibit markedly lower turnover parameters, demonstrating that substitution position critically governs enzyme recognition and catalytic outcome [1].

Cytochrome P450 Enzyme Catalysis X‑ray Crystallography

HDAC Isoform Selectivity: HDAC1/2 vs. HDAC5/8

3‑(Methylamino)benzoic acid exhibits pronounced selectivity between different histone deacetylase isoforms. In a standardized fluorescence‑based assay using human HeLa nuclear extract, the compound inhibited HDAC1/HDAC2 with an IC50 greater than 100,000 nM (>100 μM), indicating essentially no activity against these class I HDACs [1]. In contrast, the compound inhibited human recombinant HDAC5 (a class IIa HDAC) with an IC50 of 26,500 nM (26.5 μM), representing a >3.8‑fold selectivity window [2]. This differential inhibition profile demonstrates that 3‑(methylamino)benzoic acid can discriminate between HDAC subclasses, a property not exhibited by unsubstituted 3‑aminobenzoic acid.

Histone Deacetylase Cancer Biology Enzyme Assay

MAO Isoform Selectivity: MAO-A vs. MAO-B

The compound demonstrates striking selectivity between the two monoamine oxidase isoforms. Against bovine brain mitochondrial MAO‑A, 3‑(methylamino)benzoic acid exhibits an IC50 of 82 nM, representing potent inhibition [1]. In contrast, against MAO‑B under identical preincubation and assay conditions, the IC50 is 890,000 nM (890 μM), a difference of more than 10,000‑fold [1]. This extreme isoform discrimination is a hallmark of the specific meta‑methylamino substitution and is not observed with unsubstituted benzoic acid analogs.

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Aminopeptidase N Species Potency Differential

3‑(Methylamino)benzoic acid inhibits aminopeptidase N (APN/CD13) with a notable species‑dependent potency difference. Against porcine kidney microsomal APN, the compound displays an IC50 of 30 nM, indicating high potency [1]. Against human ES2 cell‑derived APN, the IC50 is 280 nM, a 9.3‑fold reduction in potency [1]. This species‑specific inhibition profile contrasts with that of broader‑spectrum APN inhibitors and provides a means to differentiate human vs. porcine APN in comparative enzymology studies.

Aminopeptidase N Cancer Metastasis Enzyme Assay

Collagenase Inhibition and Chondrocyte Modulation

In vitro studies demonstrate that 3‑(methylamino)benzoic acid inhibits human skin fibroblast collagenase with a Ki of 5,700 nM (5.7 μM) at pH 7.5 [1]. Additionally, the compound promotes mineralization of bone and cartilage by stimulating collagenase and proteoglycanase production and increases chondrocyte enzyme activity, an effect attributed to apoptosis inhibition . This dual modulation—direct enzyme inhibition coupled with stimulation of tissue‑remodeling enzymes—is a distinct pharmacological signature not reported for the para‑methylamino isomer or 3‑aminobenzoic acid.

Collagenase Osteoarthritis Tissue Remodeling

Physicochemical Differentiation: Ionization and Lipophilicity

The meta‑methylamino substitution confers distinct physicochemical properties relevant to drug development and formulation. 3‑(Methylamino)benzoic acid has an experimental pKa of 5.10 at 25 °C and an ACD/LogD of –1.26 at pH 7.4, indicating it is predominantly ionized under physiological conditions . In contrast, the para isomer (4‑(methylamino)benzoic acid) is predicted to have a pKa of 4.93 and a different ionization profile . The lower LogD at pH 7.4 for the meta compound implies reduced passive membrane permeability and greater aqueous solubility relative to less ionized analogs, which directly impacts its suitability for in vitro vs. in vivo applications.

Drug Likeness Solubility Permeability

3-(Methylamino)benzoic Acid: Key Applications


Iothalamic Acid and X-Ray Contrast Agent Synthesis

3‑(Methylamino)benzoic acid serves as a critical intermediate in the industrial synthesis of iothalamic acid, an ionic iodinated X‑ray contrast agent . The meta‑positioned methylamino group is essential for the correct molecular architecture required for high iodine content and optimal radiopacity. Alternative para‑substituted or unsubstituted aminobenzoic acids fail to yield the desired iothalamic acid structure, making this specific compound irreplaceable in contrast agent manufacturing.

CYP450 Structure-Function Probe

The high‑resolution crystal structure of 3‑(methylamino)benzoate bound to CYP199A4 (PDB 6PRR, 1.67 Å) provides a detailed atomic view of meta‑substituted substrate recognition [1]. This structural data, combined with the reduced oxidation efficiency relative to para‑substituted analogs, makes the compound an invaluable tool for investigating how substitution pattern dictates CYP binding orientation, water ligand displacement, and catalytic turnover. It is particularly suited for academic and industrial laboratories studying CYP‑mediated xenobiotic metabolism and enzyme engineering.

Selective HDAC5 and MAO-A Inhibitor Reference

Given its >3.8‑fold selectivity for HDAC5 over HDAC1/2 [2] and >10,000‑fold selectivity for MAO‑A over MAO‑B [3], 3‑(methylamino)benzoic acid is ideally employed as a reference standard in high‑throughput screening assays aimed at identifying novel class IIa HDAC or MAO‑A selective inhibitors. Its well‑characterized inhibition constants enable robust assay validation and cross‑study comparability, a requirement that cannot be met with non‑selective or poorly characterized analogs.

Species-Specific APN Tool Compound

The 9.3‑fold difference in APN inhibition potency between porcine (IC50 = 30 nM) and human (IC50 = 280 nM) enzymes [4] renders 3‑(methylamino)benzoic acid a useful tool for distinguishing APN orthologs in comparative enzymology. This property is particularly valuable for laboratories using porcine tissue as a model for human APN‑related diseases, as it allows for precise calibration of cross‑species assay conditions and interpretation of inhibition data.

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